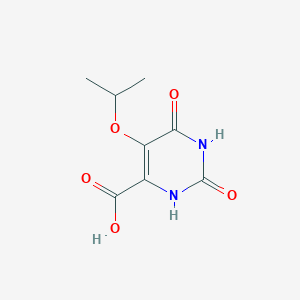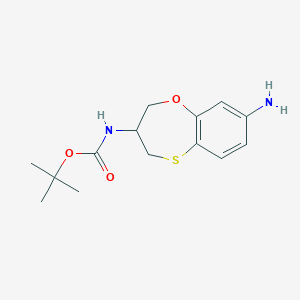![molecular formula C10H11ClN2O3S B13218914 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound characterized by the presence of a thiolane ring substituted with a 4-chloro-3-nitrophenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 4-chloro-3-nitroaniline with a thiolane derivative. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, dichloromethane).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Reduction: 1-[(4-Amino-3-nitrophenyl)imino]-1lambda6-thiolan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity. The thiolane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-oxide: An oxidized derivative with different chemical properties.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the thiolane ring makes this compound a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C10H11ClN2O3S |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-4-3-8(7-10(9)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
InChI Key |
UADRZVUZVARHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)
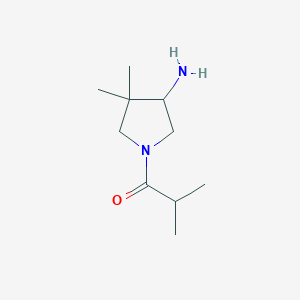
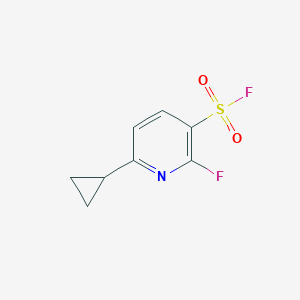
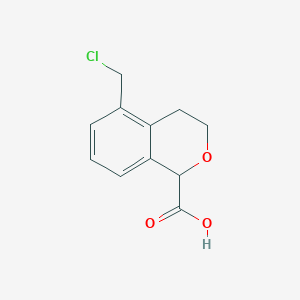

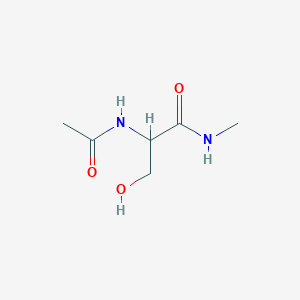

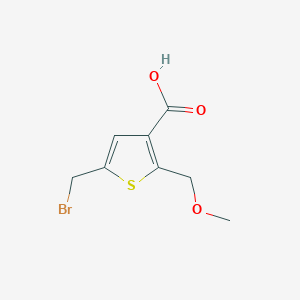


![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)
